Azintamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Azintamide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying choleretic agents and their mechanisms.

Biology: Studied for its effects on visceral sensitivity and gastrointestinal motility.

Medicine: Investigated for its therapeutic potential in treating cholestasis and dyspepsia.

Industry: Used in the formulation of pharmaceutical products

Mécanisme D'action

Mode of Action

It is believed to modulate visceral sensitivity and gastrointestinal motility, which can alleviate symptoms of dyspepsia

Result of Action

It has been observed to be effective in treating dyspepsia symptoms, suggesting that it may have effects on the cells of the gastrointestinal tract . More research is needed to understand the specific molecular and cellular effects of Azintamide.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Azintamide are not fully annotated yet . It is known that this compound is a small molecule with a chemical formula of C10H14ClN3OS

Cellular Effects

This compound has been shown to be effective and safe in the treatment of patients with dyspepsia symptoms by modulating visceral sensitivity and/or gastrointestinal motility .

Molecular Mechanism

It is known that this compound specifically targets the NF-kB signaling pathway, which is crucial in the regulation of immune responses and inflammation . By inhibiting the activation of NF-kB, this compound effectively reduces the production of pro-inflammatory cytokines and mediators that contribute to chronic inflammation .

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of this compound over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de l'azintamide implique plusieurs étapes :

Préparation de la solution de composé sulfhydryle d'this compound : Ceci implique la dissolution de l'eau et du sulfure de sodium, suivie de l'ajout de soufre.

Réaction avec la 3,6-dichloropyridazine : Le sulfite de sodium est ajouté par portions pour empêcher l'oxydation. Le système réactionnel est soigneusement surveillé pour maintenir la valeur du pH entre 8 et 10.

Ajout d'alcool éthylique et de N,N-diéthyl-2-chloroacétamide : Ce mélange est ajouté goutte à goutte au système réactionnel, suivi de la purification du produit final.

Méthodes de production industrielle : La production industrielle de l'this compound suit des étapes similaires, mais elle est optimisée pour la production à grande échelle. Le procédé est conçu pour être respectueux de l'environnement, rentable et adapté à la production de masse .

Analyse Des Réactions Chimiques

Types de réactions : L'azintamide subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des agents cholérétiques et de leurs mécanismes.

Biologie : Étudié pour ses effets sur la sensibilité viscérale et la motilité gastro-intestinale.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement de la cholestase et de la dyspepsie.

Industrie : Utilisé dans la formulation de produits pharmaceutiques

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique la modulation de la sensibilité viscérale et de la motilité gastro-intestinale. Il agit sur des cibles moléculaires et des voies spécifiques pour exercer ses effets cholérétiques. Les cibles moléculaires et les voies détaillées sont encore à l'étude .

Composés similaires :

- Azinthiamide

- Oragallin

- Colerin

- Oragalin

Comparaison : L'this compound est unique en raison de son activité cholérétique spécifique et de sa capacité à moduler la sensibilité viscérale et la motilité gastro-intestinale. Comparé à des composés similaires, l'this compound a montré des résultats prometteurs dans des études cliniques pour le traitement de la cholestase et de la dyspepsie .

Comparaison Avec Des Composés Similaires

- Azinthiamide

- Oragallin

- Colerin

- Oragalin

Comparison: Azintamide is unique in its specific choleretic activity and its ability to modulate visceral sensitivity and gastrointestinal motility. Compared to similar compounds, this compound has shown promising results in clinical studies for treating cholestasis and dyspepsia .

Propriétés

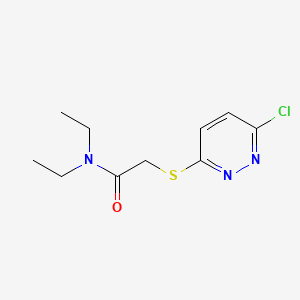

IUPAC Name |

2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLKKMZJCJBOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171370 | |

| Record name | Azintamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-32-6 | |

| Record name | Azintamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azintamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azintamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azintamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azintamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azintamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZINTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the precise mechanism of action of Azintamide?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research, several studies suggest it may work by:

- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.

- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.

Q2: What are the downstream effects of this compound administration?

A2: Research indicates that this compound can lead to:

- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.

- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.

Q3: What is the molecular formula and weight of this compound?

A3: The provided research does not explicitly state the molecular formula or weight of this compound. Further investigation into its chemical structure is necessary.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of this compound in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.

Q5: How stable is this compound under various storage conditions?

A5: The provided research does not offer detailed information on the stability of this compound under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.

Q6: Has this compound been investigated for its compatibility with other materials in drug formulations?

A6: While the research mentions the use of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.

Q7: Does this compound possess any catalytic properties?

A7: The provided research does not mention any catalytic properties associated with this compound. Its primary focus is its therapeutic application in managing dyspepsia.

Q8: Have any computational studies been conducted on this compound?

A8: The provided research does not mention any computational studies or QSAR models developed for this compound. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.

Q9: How do modifications to the this compound structure impact its activity?

A9: The provided research lacks information regarding SAR studies on this compound. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A10: The research primarily focuses on the clinical application of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.